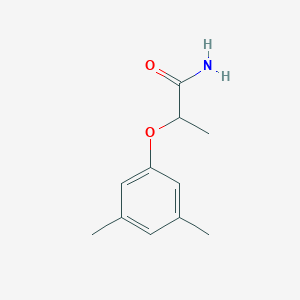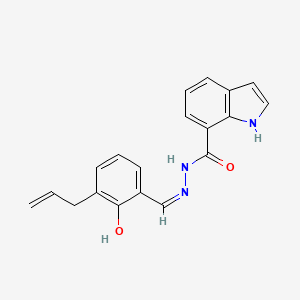
N'-(3-allyl-2-hydroxybenzylidene)-1H-indole-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-allyl-2-hydroxybenzylidene)-1H-indole-7-carbohydrazide, also known as AHIC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. AHIC belongs to the class of indole-based compounds and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
N'-(3-allyl-2-hydroxybenzylidene)-1H-indole-7-carbohydrazide exerts its therapeutic effects through various mechanisms of action. Studies have shown that this compound inhibits the activity of various enzymes and signaling pathways involved in the pathogenesis of various diseases. This compound also exhibits antioxidant activity and can scavenge free radicals, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-allyl-2-hydroxybenzylidene)-1H-indole-7-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be improved through recrystallization. This compound is also stable under standard laboratory conditions and can be stored for extended periods. However, this compound has some limitations, such as its low solubility in water, which can limit its application in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N'-(3-allyl-2-hydroxybenzylidene)-1H-indole-7-carbohydrazide. One potential area of research is to study the mechanism of action of this compound in more detail to identify the specific enzymes and signaling pathways involved in its therapeutic effects. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route. Additionally, more research is needed to study the potential application of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-1H-indole-7-carbohydrazide involves the condensation of 3-allyl-2-hydroxybenzaldehyde with isatin in the presence of hydrazine hydrate. The reaction proceeds under reflux conditions and yields this compound as a yellow crystalline solid. The purity of the compound can be improved through recrystallization from suitable solvents.
Wissenschaftliche Forschungsanwendungen
N'-(3-allyl-2-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases. Research studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-5-14-7-3-8-15(18(14)23)12-21-22-19(24)16-9-4-6-13-10-11-20-17(13)16/h2-4,6-12,20,23H,1,5H2,(H,22,24)/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCJJWHOKWJPC-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N\NC(=O)C2=CC=CC3=C2NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6027720.png)
![N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B6027723.png)
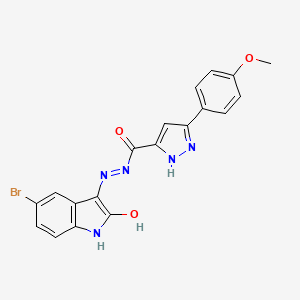
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6027740.png)
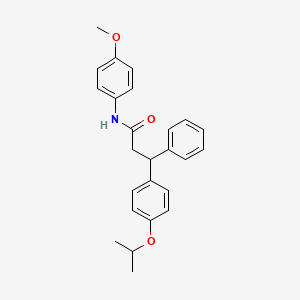
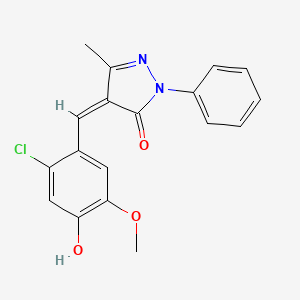
![2-(1-(2-fluorobenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6027751.png)
![1-(1-{[1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6027756.png)
![5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B6027764.png)
![2-chloro-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6027772.png)
![3-ethyl-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6027776.png)
![N-(2-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6027787.png)
